

Technical Guide: Physicochemical Properties of 4-ethynyl-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-ethynyl-1,2-dimethoxybenzene

Cat. No.: B1333843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of **4-ethynyl-1,2-dimethoxybenzene**, a compound of interest in synthetic chemistry and drug discovery. The document outlines its key physicochemical properties, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Physicochemical Data of 4-ethynyl-1,2-dimethoxybenzene

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. Below is a summary of the reported values for **4-ethynyl-1,2-dimethoxybenzene**.

Property	Value	Pressure (for Boiling Point)
Melting Point	76 °C	N/A
73 °C	N/A	
71.0 - 75.0 °C	N/A	
Boiling Point	130 °C	760 mmHg
234.9 °C	760 mmHg	

Note: The discrepancy in reported boiling points may be attributable to different experimental conditions or sample purity.

Experimental Protocols

The following are detailed experimental methodologies for the determination of the melting and boiling points of organic compounds like **4-ethynyl-1,2-dimethoxybenzene**.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[\[1\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[1\]](#)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

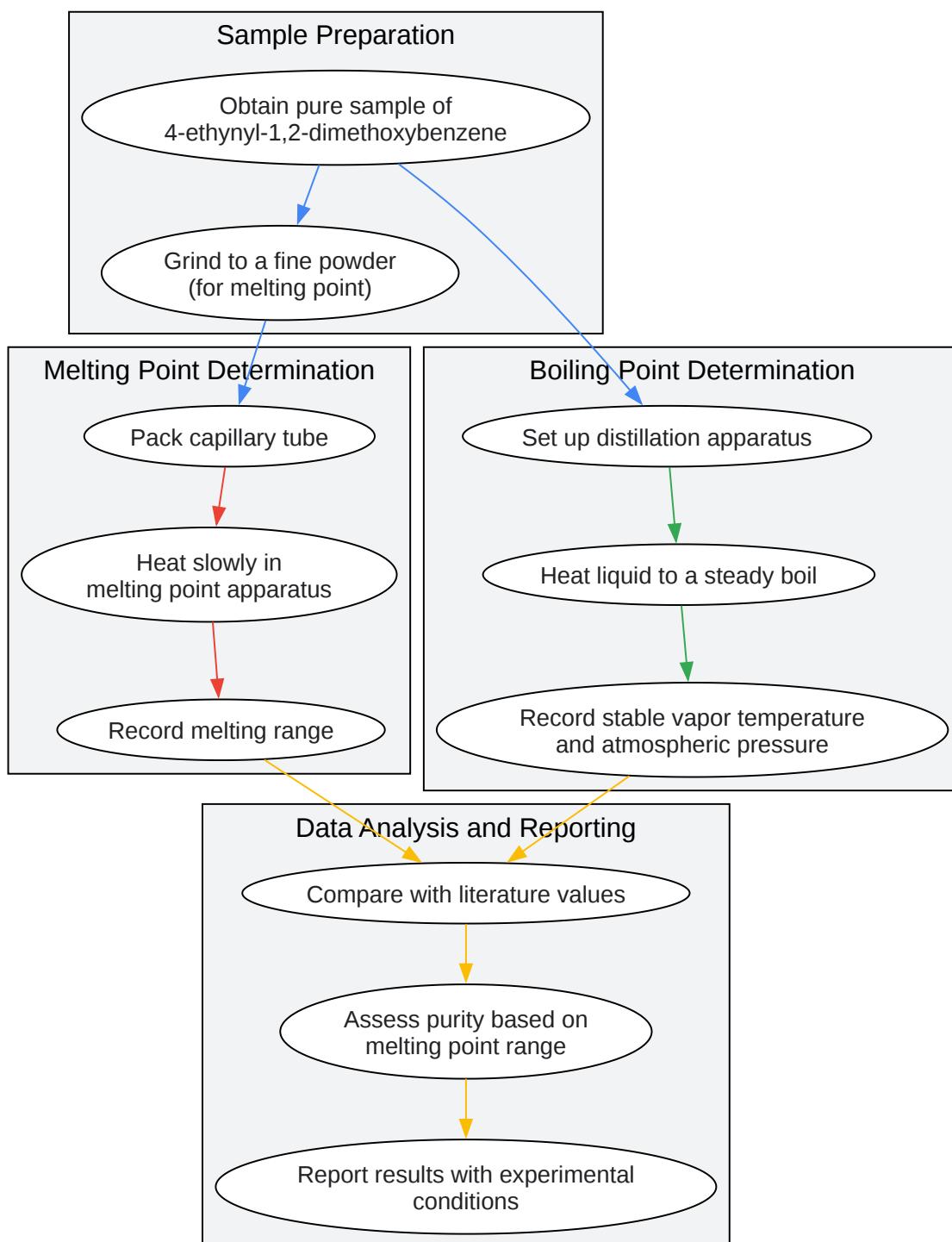
- Sample Preparation: A small amount of the crystalline **4-ethynyl-1,2-dimethoxybenzene** is finely powdered using a mortar and pestle.[1]
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
- Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]
- Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] The distillation method is a standard procedure for determining the boiling point of a liquid.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle or water bath
- Boiling chips


Procedure:

- **Apparatus Assembly:** A simple distillation apparatus is assembled. The distillation flask is filled with a small volume of **4-ethynyl-1,2-dimethoxybenzene** and a few boiling chips to ensure smooth boiling.
- **Thermometer Placement:** The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
- **Heating:** The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
- **Boiling Point Reading:** The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is actively boiling and condensing, is the boiling point of the substance at the prevailing atmospheric pressure.[\[2\]](#)
- **Pressure Correction:** Since the boiling point is dependent on atmospheric pressure, it is crucial to record the barometric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be applied to normalize the boiling point.

Workflow for Physicochemical Characterization

The following diagram illustrates a standardized workflow for the determination and reporting of the physicochemical properties of a compound like **4-ethynyl-1,2-dimethoxybenzene**.

Workflow for Physicochemical Characterization of 4-ethynyl-1,2-dimethoxybenzene

[Click to download full resolution via product page](#)

Caption: Physicochemical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-ethynyl-1,2-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333843#4-ethynyl-1-2-dimethoxybenzene-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com